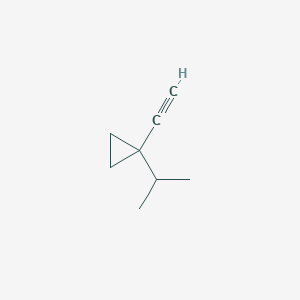

1-Ethynyl-1-(propan-2-yl)cyclopropane

Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Chemistry

The cyclopropane motif is far from a mere chemical curiosity; it is a crucial structural component in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.org Its incorporation into a molecule can impart unique conformational rigidity, which is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. nbinno.comacs.org

In medicinal chemistry, the cyclopropyl (B3062369) group is often used as a stable bioisostere for other functionalities, such as a gem-dimethyl group or an alkene. nih.gov This substitution can lead to improved metabolic stability, as the cyclopropane ring is generally resistant to enzymatic degradation. nbinno.com Furthermore, the unique electronic properties of the cyclopropane ring can influence the acidity, basicity, and reactivity of neighboring functional groups. In organic synthesis, the controlled ring-opening of activated cyclopropanes provides a powerful tool for the stereoselective construction of more complex acyclic and heterocyclic systems. acs.org

Structural Features and Strain Energy in Cyclopropane Systems

The defining feature of the cyclopropane ring is its geometry. The three carbon atoms form an equilateral triangle, resulting in C-C-C bond angles of 60°. This is a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms, leading to substantial angle strain. masterorganicchemistry.com To accommodate this, the carbon-carbon bonds in cyclopropane are not simple sigma bonds but are instead described as "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. wikipedia.orgacs.org This bending of the bonds results in weaker C-C bonds (approximately 65 kcal/mol) compared to those in acyclic alkanes (80-85 kcal/mol). masterorganicchemistry.com

In addition to angle strain, cyclopropane also experiences torsional strain due to the eclipsing of the hydrogen atoms on adjacent carbon atoms. libretexts.org The total strain energy of cyclopropane is approximately 27.5 kcal/mol. acs.org This stored energy is the driving force behind the characteristic ring-opening reactions of cyclopropanes.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0 |

Overview of Ethynyl- and Isopropyl-Substituted Cyclopropane Derivatives

The introduction of substituents onto the cyclopropane ring can significantly influence its properties and reactivity. Ethynyl (B1212043) (-C≡CH) and isopropyl (-CH(CH₃)₂) groups are two such substituents that impart distinct characteristics.

Ethynyl-substituted cyclopropanes are of particular interest as the ethynyl group is a versatile functional handle. The sp-hybridized carbons of the alkyne introduce linearity and can participate in a wide range of reactions, including cycloadditions, metal-catalyzed cross-coupling reactions, and nucleophilic additions. The presence of the electron-withdrawing alkyne can also activate the cyclopropane ring towards certain nucleophilic ring-opening reactions.

Isopropyl-substituted cyclopropanes introduce a bulky, lipophilic alkyl group. This can influence the molecule's physical properties, such as solubility and boiling point. Sterically, the isopropyl group can direct the approach of reagents in subsequent reactions, leading to diastereoselectivity.

The compound at the heart of this article, 1-Ethynyl-1-(propan-2-yl)cyclopropane , is a geminally disubstituted cyclopropane, meaning both the ethynyl and isopropyl groups are attached to the same carbon atom. This arrangement creates a quaternary carbon center on the three-membered ring, a structural motif that can present synthetic challenges but also offers unique steric and electronic properties. The synthesis of such gem-disubstituted cyclopropanes often requires specialized methods. acs.org

While specific research on this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from the established chemistry of related substituted cyclopropanes. Potential synthetic strategies would likely involve the cyclopropanation of a suitably substituted alkene or the functionalization of a pre-existing cyclopropane ring. The reactivity of this molecule would be a combination of the characteristic reactions of the cyclopropane ring, the ethynyl group, and the influence of the isopropyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-1-propan-2-ylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-4-8(5-6-8)7(2)3/h1,7H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZVEYABMOXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 Ethynyl 1 Propan 2 Yl Cyclopropane Reactivity

Ring-Opening Reactions of Cyclopropane (B1198618) Derivatives

The significant ring strain in cyclopropane, estimated to be around 28 kcal/mol, substantially weakens the carbon-carbon bonds of the ring, making it much more reactive than acyclic alkanes. This strain is a combination of angle strain, due to the compressed C-C-C bond angles of 60°, and torsional strain from the eclipsing of hydrogen atoms. The release of this strain provides a powerful thermodynamic driving force for ring-opening reactions.

Metal-Catalyzed Ring-Opening Mechanisms

Transition metals can activate cyclopropanes towards ring-opening through oxidative addition into a C-C bond, leading to a metallacyclobutane intermediate. This process is facilitated by the high ring strain of the cyclopropane. For a substrate like 1-Ethynyl-1-(propan-2-yl)cyclopropane, the regioselectivity of the metal insertion would be a key area of investigation. The metal could insert into the C1-C2, C1-C3, or C2-C3 bond. The substitution pattern on the cyclopropane ring influences the course of this activation. Lewis acids are also common activators for donor-acceptor cyclopropanes, which polarize the C-C bond and facilitate cleavage. While this compound is not a classical donor-acceptor cyclopropane, the electron-withdrawing nature of the alkyne could influence its interaction with Lewis acidic metal centers. Catalytic enantioselective ring-opening reactions of cyclopropanes have been extensively developed, often relying on chiral metal complexes to control the stereochemical outcome.

A plausible metal-catalyzed ring-opening pathway for this compound could involve the formation of a metallacyclobutane, which can then undergo further reactions such as reductive elimination or insertion of other molecules. The specific reaction pathway would be highly dependent on the choice of metal catalyst and reaction conditions.

Photoinduced Ring-Opening Mechanisms

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic transformations, including the ring-opening of cyclopropanes. These reactions often proceed through radical intermediates. For aryl cyclopropyl (B3062369) ketones, one-electron reduction of the ketone by a photocatalyst generates a radical anion, which can trigger the ring-opening of the cyclopropane. In the case of this compound, which lacks a strong chromophore for visible light absorption, a photosensitizer would likely be required to initiate a reaction.

A possible photoinduced mechanism could involve the formation of a radical intermediate. For instance, the addition of a photochemically generated radical to the ethynyl (B1212043) group could lead to a vinyl radical, which might then induce ring-opening. Alternatively, direct photoexcitation, likely requiring UV light, could lead to a diradical species that undergoes ring-opening. The specific mechanism would depend on the wavelength of light used and the presence of any sensitizers or radical initiators.

Thermal and Electrophilic Activation of Ring-Opening

Thermally induced ring-opening of cyclopropanes typically requires high temperatures and proceeds through a diradical mechanism. The stereochemistry of the starting cyclopropane influences the stereochemical outcome of the products. For instance, the thermal isomerization of cyclopropane to propene is a classic example of a thermally induced ring-opening reaction.

Electrophilic activation is a common method for ring-opening of cyclopropanes, particularly those bearing electron-donating groups. The reaction is initiated by the attack of an electrophile on the cyclopropane ring, which behaves somewhat like a double bond in this context. This leads to the formation of a carbocationic intermediate, which is then trapped by a nucleophile. For this compound, the ethynyl group is electron-withdrawing, which would disfavor the formation of a positive charge on the adjacent carbon. However, attack of an electrophile on the less substituted carbons of the cyclopropane ring could still occur. Brønsted acids in polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) have been shown to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes at room temperature.

Role of Strain Energy in Reactivity

The high reactivity of cyclopropanes is fundamentally linked to their significant ring strain. This strain energy, which is the excess energy of the molecule compared to a strain-free analogue, is released in reactions that lead to the opening of the three-membered ring. The total ring strain in cyclopropane is approximately 27-28 kcal/mol. This value is a composite of angle strain, arising from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), and torsional strain, resulting from the eclipsed conformation of the C-H bonds.

The strain energy significantly lowers the activation energy for reactions involving ring cleavage, making such pathways kinetically and thermodynamically favorable. While strain energy is a crucial factor, it is not the sole predictor of reactivity. Electronic factors, such as the presence of donor or acceptor substituents, also play a significant role in modulating the reactivity of the cyclopropane ring. In this compound, the strain energy provides the underlying driving force for ring-opening, while the electronic properties of the ethynyl and propan-2-yl groups will influence the regioselectivity and rate of these reactions.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26.5 |

| Cyclopentane | 5 | 6.5 |

| Cyclohexane | 6 | 0 |

Reaction Pathways Involving Alkyne Moieties

The ethynyl group of this compound is a site of high electron density and is susceptible to a variety of reactions, including cycloadditions.

Cycloaddition Reactions with Carbon-Carbon Multiple Bonds

Alkynes are well-known participants in cycloaddition reactions, such as the [4+2] Diels-Alder reaction and [3+2] cycloadditions. In the context of this compound, the alkyne can act as a dienophile in Diels-Alder reactions with conjugated dienes. The reactivity of the alkyne in these reactions would be influenced by the electronic properties of the cyclopropyl group.

[3+2] cycloaddition reactions are a powerful method for the construction of five-membered rings. These reactions can be promoted by various catalysts, including metals and organic molecules, or they can be induced photochemically. For instance, photoinduced [3+2] cycloadditions of aryl cyclopropyl ketones with alkynes have been reported. A similar strategy could potentially be applied to this compound, where the cyclopropane ring itself could act as the three-carbon component in a [3+2] cycloaddition with a suitable dipolarophile, following an initial ring-opening event. The alkyne could also participate as the two-atom component in a [3+2] cycloaddition with a 1,3-dipole.

| Reaction Type | Reactants | Product |

|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene + Alkyne | Cyclohexadiene derivative |

| [3+2] Huisgen Cycloaddition | Azide + Terminal Alkyne | 1,2,3-Triazole |

| [2+2] Cycloaddition | Alkene + Alkyne (photochemical) | Cyclobutene derivative |

Annulation Reactions (e.g., [3+2] Annulation with Alkynes)

Annulation reactions, particularly [3+2] cycloadditions, represent a powerful strategy for the construction of five-membered rings. In the context of this compound, the strained cyclopropane ring can act as a three-carbon synthon. While direct studies on this specific molecule are not prevalent, the reactivity can be inferred from extensive research on analogous systems like cyclopropylanilines and donor-acceptor cyclopropanes. nih.govresearchgate.netrsc.org

Visible light photoredox catalysis has emerged as a potent method for initiating such transformations. nih.govuark.edu In a typical reaction, a photocatalyst, such as Ru(bpz)₃(PF₆)₂, absorbs visible light and enters an excited state. This excited catalyst can then oxidize a substituted cyclopropane, like an N-aryl cyclopropylamine, to form an amine radical cation. nih.govnih.gov This intermediate readily undergoes ring-opening of the strained cyclopropane to generate a carbon-centered radical, which is the key intermediate for the subsequent annulation. nih.gov

This radical can then add to an alkyne, a process that generally occurs at the less sterically hindered carbon of the alkyne. uark.edu The subsequent cyclization and final oxidation step yield the cyclopentene (B43876) product and regenerate the photocatalyst, completing the catalytic cycle. uark.edu Terminal alkynes bearing electron-withdrawing groups are often required for these annulation processes to proceed efficiently. uark.edu The reaction of this compound would be expected to follow a similar pathway, where the ring-opening would form a stabilized tertiary radical intermediate prior to addition to the alkyne partner.

The scope of these reactions is broad, allowing for the synthesis of a diverse range of carbocyclic structures. nih.gov Lewis acid catalysis provides an alternative activation method, where the cyclopropane ring is opened to form a 1,3-zwitterionic intermediate that can be trapped by alkynes. researchgate.netresearchgate.net

Table 1: Representative Conditions for [3+2] Annulation of Cyclopropanes with Alkynes This table is based on analogous systems and illustrates typical reaction parameters.

| Catalyst System | Solvent | Alkyne Partner (Example) | Light Source | Typical Yield | Reference |

|---|---|---|---|---|---|

| Ru(bpz)₃(PF₆)₂ (2 mol%) | CH₃NO₂ | Phenylacetylene | White LED (18W) | Good | uark.edu |

| Ru(bpy)₃(PF₆)₂ | CH₃CN | Methyl propiolate | Visible Light | Fair to Good | nih.gov |

| Sc(OTf)₃ | DCE | α-oxo ketene (B1206846) dithioacetals | None (Thermal) | Varies | researchgate.net |

Characterization of Reactive Intermediates

The reactivity of this compound is dictated by a variety of short-lived, high-energy intermediates formed upon activation. Understanding the nature of these intermediates is crucial for predicting reaction outcomes and designing new synthetic methodologies.

Zwitterionic Intermediates

In reactions promoted by Lewis acids, donor-acceptor cyclopropanes are known to open via a 1,3-zwitterionic intermediate. researchgate.net For this compound, interaction with a Lewis acid like GaCl₃ could polarize and cleave the C-C bond distal to the substituent, generating a stabilized tertiary carbocation and a nucleophilic carbon center. nih.gov This zwitterion can then be trapped by various electrophiles or dipolarophiles.

The existence of zwitterionic intermediates is often inferred from reaction outcomes, such as the loss of stereospecificity or the formation of acyclic adducts alongside the expected cycloaddition products. researchgate.netnih.gov While concerted mechanisms were once thought to dominate cycloadditions, numerous cases are now known to proceed through stepwise pathways involving zwitterionic or diradical species, especially when polar interactions between reactants are significant. nih.govmdpi.com Computational studies using Density Functional Theory (DFT) are also a key tool for exploring reaction pathways and can help to locate zwitterionic intermediates on the potential energy surface. mdpi.com

Radical Intermediates (e.g., Vinyl Radicals, Radical Clocks)

Radical intermediates are central to many transformations of cyclopropane derivatives, particularly under photoredox or thermal conditions. nih.gov As mentioned in the context of annulation reactions, single-electron oxidation of a suitably substituted cyclopropane can lead to a radical cation that undergoes facile ring-opening. nih.govuark.edu For this compound, this would result in a tertiary radical stabilized by the adjacent isopropyl group. This radical species can then engage in intermolecular additions to π-systems like alkynes. uark.edu

Vinyl radicals could potentially form through the addition of a radical to the ethynyl group of the starting material. The addition of radicals to alkynes is a well-established process, typically occurring at the less substituted carbon. uark.edu Furthermore, vinylcyclopropanes are known to undergo 1,5-ring-opening upon addition of nucleophilic radicals. researchgate.net Radical clock experiments, which utilize rearrangements with known rate constants, are a common mechanistic tool to probe the lifetime and reaction pathways of radical intermediates.

Cationic Intermediates (e.g., Vinyl Cationic Intermediates, Cyclopropenium Ions)

Protonation or reaction with an electrophile can lead to cationic intermediates. The interaction of the cyclopropane ring with an acid can generate protonated cyclopropane species, which are implicated in the scrambling of isotopic labels in ions like the isopropyl cation. ysu.am Given the structure of this compound, protonation could occur on the cyclopropane ring or the ethynyl group.

Protonation of the alkyne moiety could lead to a highly reactive vinyl cationic intermediate. Such species are key intermediates in the cationic polymerization of vinyl monomers. nih.gov These high-energy intermediates would readily be trapped by any available nucleophile. Alternatively, under strongly acidic or oxidizing conditions, cleavage of the cyclopropane ring could lead to the formation of a stabilized tertiary carbocation. The formation of cyclopropenium ions is less likely from this specific substrate, as it would require significant rearrangement and loss of substituents.

Carbene and Carbenoid Intermediates

Carbenes and carbenoids are typically associated with the synthesis of cyclopropanes, via either intramolecular C-H insertion or intermolecular addition to a double bond. univie.ac.atnih.gov However, rearrangements of highly strained cyclopropane derivatives can sometimes proceed through pathways involving carbene-like structures. For instance, thermal or photochemical rearrangements of cyclopropenes are known to involve vinylcarbene intermediates. researchgate.net While this compound itself is not a cyclopropene, reactions involving the ethynyl group could potentially lead to rearrangements where carbene-like transition states or intermediates play a role. The generation of free carbenes can also be achieved by reacting certain 2-alkynyl-iminoheterocycles with electrophilic alkynes, a process that proceeds without a metal catalyst. nih.gov

Stereochemical Control in Reactions (e.g., Syn Addition, Stereospecificity)

Achieving stereochemical control is a central goal in organic synthesis. In reactions involving this compound, the stereochemical outcome is highly dependent on the reaction mechanism.

For reactions proceeding through a concerted mechanism, such as certain cycloadditions, the stereochemistry of the starting material is often transferred directly to the product in a stereospecific manner. For example, a concerted [3+2] cycloaddition would be expected to proceed with a defined facial selectivity, leading to a specific diastereomer.

However, many reactions of cyclopropanes involve stepwise mechanisms with discrete intermediates, which can complicate stereochemical control. For instance, if a reaction proceeds via a planar radical or a freely rotating zwitterionic intermediate, any initial stereochemical information from the cyclopropane may be lost, leading to a mixture of diastereomers. researchgate.net Despite this, some level of diastereoselectivity can often be achieved. In the [3+2] annulation of 2-substituted cyclopropylanilines, modest diastereoselectivity favoring the cis isomer has been observed, suggesting that even with a radical intermediate, subsequent steps can be influenced by steric or electronic factors that favor one stereochemical pathway over another. nih.gov The stereochemical outcome of radical additions to the ethynyl group would also be a key consideration, often leading to a mixture of E and Z isomers in the product, depending on the nature of the radical and the reaction conditions.

Catalyst-Specific Mechanisms (e.g., Photoredox Catalysis, Metal Catalysis)

The reactivity of cyclopropanes can be significantly influenced and controlled by the choice of catalyst, opening up synthetic pathways that are otherwise inaccessible. For a substituted cyclopropane such as this compound, both photoredox and metal catalysis offer distinct mechanistic routes to activate and functionalize the strained three-membered ring. These catalytic approaches typically involve the generation of highly reactive intermediates that facilitate ring-opening or cycloaddition reactions.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of cyclopropanes, particularly aryl cyclopropanes, through single-electron transfer (SET) processes. researchgate.netnjtech.edu.cn While direct studies on this compound are not extensively documented, a plausible mechanism can be inferred from the well-established reactivity of analogous systems.

The general mechanism for the photoredox-catalyzed activation of a cyclopropane derivative is initiated by the excitation of a photocatalyst (PC) with visible light to its excited state (PC*). This excited photocatalyst can then engage in a single-electron transfer with the cyclopropane substrate. Given the electronic nature of the ethynyl group, it is conceivable that this compound could undergo oxidation to form a radical cation.

A proposed mechanistic cycle is as follows:

Excitation: The photocatalyst absorbs a photon, promoting it to an excited state.

PC + hν → PC*

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the cyclopropane, generating a cyclopropyl radical cation and the reduced form of the photocatalyst.

PC* + Cyclopropane → PC⁻• + Cyclopropane⁺•

Ring-Opening: The highly strained cyclopropyl radical cation undergoes rapid C-C bond cleavage. The regioselectivity of this ring-opening would be influenced by the substituents' ability to stabilize the resulting radical and carbocation. For this compound, cleavage would likely occur at the most substituted C-C bond to generate a more stable distonic radical cation.

Nucleophilic Attack and Radical Trapping: The ring-opened intermediate can be trapped by a nucleophile, and the resulting radical intermediate can then be further functionalized. In cooperative catalysis systems, this radical can participate in cross-coupling reactions. nih.govnih.govresearchgate.net

Catalyst Regeneration: The catalytic cycle is completed by the regeneration of the ground-state photocatalyst.

Mechanistic investigations into the photoredox-catalyzed functionalization of aryl cyclopropanes have revealed that this method allows for the formation of 1,3-difunctionalized products under mild conditions. nih.govrsc.org For example, the cooperative use of photoredox and N-heterocyclic carbene (NHC) catalysis has been shown to effect the 1,3-difunctionalization of aryl cyclopropanes through a deconstruction-reconstruction strategy. nih.gov A similar radical-mediated pathway could be envisioned for ethynyl-substituted cyclopropanes.

The following table summarizes representative results for the photoredox-catalyzed ring-opening of aryl cyclopropanes with different nucleophiles, which serves as an analogy for the potential reactivity of ethynyl cyclopropanes.

| Entry | Cyclopropane Substrate | Catalyst System | Product Type | Yield (%) | Reference |

| 1 | Aryl Cyclopropane | NHC/Organophotoredox | γ-Aroyloxy Ketone | Good to Excellent | nih.gov |

| 2 | Aryl Cyclopropane | Photoredox/NHC | α-Acylated Cyclopropane | 78 | nih.gov |

| 3 | Aryl Cyclopropane | Azine N-oxides/Photocatalyst | β-Pyridyl Ketone | Not specified | rsc.org |

This table presents data for aryl cyclopropanes as analogous systems to infer potential reactivity.

Metal Catalysis

Transition metals are highly effective at activating the strained C-C bonds of cyclopropanes, leading to a diverse range of transformations, including cycloadditions and ring-opening functionalizations. wikipedia.orgacs.org The reactivity of this compound under metal catalysis would likely be dominated by the coordination of the metal to the ethynyl group and subsequent C-C bond cleavage of the cyclopropane ring.

A common mechanistic pathway in transition metal-catalyzed reactions of cyclopropanes is the oxidative addition of a C-C bond to a low-valent metal center, forming a metallacyclobutane intermediate. wikipedia.org For vinylcyclopropanes, which are structurally similar to ethynyl cyclopropanes, transition metals such as palladium, nickel, rhodium, and iron can catalyze the cleavage of C-C bonds, enabling various cycloaddition reactions. acs.org

A plausible mechanism for the metal-catalyzed transformation of this compound could proceed as follows:

Coordination: The transition metal catalyst coordinates to the π-system of the ethynyl group.

Oxidative Addition: The metal center inserts into one of the adjacent C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. The strain of the cyclopropane ring (approximately 29.0 kcal/mol) provides a thermodynamic driving force for this step. wikipedia.org

Intermediate Transformation: The metallacyclobutane intermediate can undergo several subsequent reactions:

β-Carbon Elimination: This can lead to a ring-opened product.

Reductive Elimination: In the presence of a coupling partner, this can result in the formation of a larger ring system through cycloaddition. For example, vinylcyclopropanes can act as five-carbon synthons in [5+n] cycloadditions. nih.gov

Migratory Insertion: If a ligand such as carbon monoxide is present, it can insert into a metal-carbon bond, leading to further functionalization.

Transition metal-catalyzed cycloadditions of cyclopropanes are a well-established method for synthesizing carbocycles. nih.gov The specific reaction pathway and resulting product would depend on the choice of metal catalyst, ligands, and reaction partners.

The following table provides examples of transition metal-catalyzed cycloadditions of vinylcyclopropanes, which can be considered analogous to the potential reactivity of this compound.

| Entry | Cyclopropane Type | Metal Catalyst | Reaction Type | Product | Reference |

| 1 | Vinylcyclopropane | Rh(I) | [5+2] Cycloaddition | Cycloheptene derivative | nih.gov |

| 2 | Vinylcyclopropane | Pd(0) | [3+2] Cycloaddition | Cyclopentane derivative | acs.org |

| 3 | Methylenecyclopropane | Ni(0) | [3+2] Cycloaddition | Cyclopentane derivative | nih.gov |

This table presents data for vinyl- and methylenecyclopropanes as analogous systems to infer potential reactivity.

Advanced Applications in Organic Synthesis

1-Ethynyl-1-(propan-2-yl)cyclopropane as a Versatile Synthetic Building Block

The combination of a cyclopropane (B1198618) ring and an alkyne functionality in this compound offers multiple reaction sites, making it a dynamic building block for the assembly of intricate organic molecules.

This compound serves as a valuable precursor for the construction of complex carbon frameworks. The high degree of unsaturation and inherent ring strain can be strategically exploited in metal-catalyzed reactions, such as cross-coupling and cyclization, to forge new carbon-carbon bonds. nih.gov While direct research on this specific molecule is not extensively documented, the reactivity of similar ethynylcyclopropane derivatives suggests its potential in building elaborate molecular scaffolds. For instance, related ethynyl[2.2]paracyclophanes have been successfully employed in the synthesis of highly unsaturated, complex carbon frameworks. nih.gov The isopropyl group on the cyclopropane ring can also influence the stereochemical outcome of these reactions, potentially leading to the diastereoselective formation of complex structures. researchgate.net

The reactivity of the ethynyl (B1212043) and cyclopropyl (B3062369) groups allows for the strategic construction of both fused and spirocyclic ring systems, which are prevalent motifs in numerous biologically active compounds.

Fused Systems: Intramolecular reactions involving both the alkyne and the cyclopropane ring can lead to the formation of fused ring systems. For example, under palladium catalysis, aza-Heck-type cyclizations can generate alkyl-palladium(II) intermediates that subsequently undergo C(sp³)–H palladation to form cyclopropane-fused N-heterocycles. liverpool.ac.uk While this has been demonstrated with other cyclopropane derivatives, this compound could foreseeably participate in similar palladium-catalyzed intramolecular asymmetric hydrocyclopropylation of its alkyne moiety to create fused γ-lactams. A modular approach for the synthesis of cyclopropane-fused lactams from unsaturated amines has also been developed, which could be adapted for this specific compound. nih.gov

Spirocyclic Systems: The cyclopropane ring can also serve as a linchpin in the formation of spirocycles. Donor-acceptor cyclopropanes are known to participate in domino reactions to form spirocyclic compounds. mdpi.com Furthermore, the reaction of cyclopropenes with various dienophiles is a known strategy for synthesizing spiro compounds. itu.edu.tr Although not a cyclopropene, the reactivity of the ethynyl group in this compound could be harnessed in cycloaddition reactions to generate spirocyclic structures. For instance, its reaction with suitable dienes could lead to spiro[2.5]octene derivatives. The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones has been achieved through catalyst-free cyclopropanation, highlighting another potential pathway for this compound. researchgate.net

| Reaction Type | Resulting System | Key Intermediates/Catalysts | Potential Application |

| Intramolecular Cyclization | Fused Heterocycles | Palladium catalysts, Alkyl-Pd(II) | Medicinal Chemistry |

| Domino Reactions | Spirocycles | Donor-Acceptor Cyclopropane Analogs | Natural Product Synthesis |

| Cycloaddition | Spiro[2.5]octenes | Dienophiles | Materials Science |

Utilization in Cycloaddition and Cycloisomerization Reactions

The dual functionality of this compound makes it an ideal substrate for cycloaddition and cycloisomerization reactions, providing access to a diverse range of cyclic and polycyclic compounds.

The ethynyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) or as a 2π component in [3+2] cycloadditions. wikipedia.org

[4+2] Cycloadditions: In a Diels-Alder reaction, the ethynyl group can react with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The resulting product would be a substituted cyclohexadiene derivative with the isopropylcyclopropyl group attached. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic nature of the diene and the steric bulk of the isopropyl group. nih.gov

[3+2] Cycloadditions: The reaction of the alkyne with 1,3-dipoles, such as nitrones or azides, can lead to the formation of five-membered heterocyclic rings. Theoretical studies on the [3+2] cycloaddition of cyclic nitrones with strained alkylidene cyclopropanes suggest that while the cyclopropane group has a minor effect on the activation enthalpy, it influences the regioselectivity. rsc.orgnih.govresearchgate.netnih.gov

This compound can be considered an enyne system where the cyclopropane ring can be viewed as a strained alkene equivalent in certain metal-catalyzed transformations. Gold-catalyzed cycloisomerization of 1,6-diynes bearing an alkylidene cyclopropane moiety has been shown to produce complex tricyclic systems. nih.gov Similarly, gold-catalyzed cycloisomerization of related enyne systems can proceed through various pathways, including those involving gold carbene intermediates, to yield bicyclic hydrocarbons. d-nb.infonih.gov The specific substitution pattern on the alkyne and the cyclopropane ring can direct the reaction towards different rearranged products. scispace.com

Precursors for Highly Functionalized Compounds

The reactivity of both the ethynyl and cyclopropyl moieties in this compound allows for its use as a precursor to a wide array of highly functionalized molecules. The strained cyclopropane ring can undergo ring-opening reactions under various conditions to introduce functionality. researchgate.netbeilstein-journals.org For example, palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes has been demonstrated, suggesting that the cyclopropane ring in the target molecule could be functionalized. researchgate.net

Furthermore, the ethynyl group can be readily transformed into other functional groups. For instance, it can undergo hydration to form a ketone, or be used in Sonogashira coupling reactions to introduce aryl or vinyl substituents. These transformations, combined with the inherent reactivity of the cyclopropane ring, open up avenues for the synthesis of diverse and complex molecules with potential applications in medicinal chemistry and materials science. nih.gov Cascade reactions involving ethynyl-substituted compounds are also a powerful tool for generating polycyclic natural product analogues. researchgate.net

| Functionalization Strategy | Target Functional Group/Molecule | Reagents/Conditions |

| Ring-Opening of Cyclopropane | Densely functionalized acyclic compounds | Various (e.g., acid, base, metal catalysts) |

| C-H Arylation of Cyclopropane | Arylated cyclopropane derivatives | Palladium catalysts, Aryl boronic acids |

| Hydration of Alkyne | Ketones | Acid, Mercury salts |

| Sonogashira Coupling | Aryl/Vinyl alkynes | Palladium/Copper catalysts |

Conversion to Carboxylic Acids and Other Functional Groups

The terminal alkyne moiety of this compound serves as a synthetic handle for its conversion into a variety of functional groups, most notably carboxylic acids. This transformation is a valuable tool for introducing the 1-(propan-2-yl)cyclopropane-1-carboxylic acid motif, a substructure of interest in medicinal chemistry and materials science.

Oxidative cleavage of the carbon-carbon triple bond is a common strategy to achieve this conversion. While specific studies on this compound are not extensively documented, analogous transformations of terminal alkynes are well-established. Strong oxidizing agents such as ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄) under basic conditions, can effectively cleave the alkyne to yield the corresponding carboxylic acid.

Beyond carboxylic acids, the ethynyl group can be hydrated to form a methyl ketone under acidic conditions, typically using mercury(II) salts as catalysts. Furthermore, hydroboration-oxidation of the alkyne can lead to the corresponding aldehyde, providing another avenue for functional group interconversion.

Derivatization via Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this building block, allowing for its incorporation into more complex molecular frameworks.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction is one of the most powerful methods for the formation of a bond between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with various aryl halides would yield substituted arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Suzuki Coupling: While less common for terminal alkynes directly, the corresponding alkynylboronate ester, which can be prepared from this compound, can participate in palladium-catalyzed Suzuki cross-coupling reactions with aryl or vinyl halides. This provides a complementary method to the Sonogashira coupling for the synthesis of aryl- and vinyl-substituted alkynes.

Heck Reaction: The Heck reaction typically involves the coupling of an alkene with an aryl or vinyl halide. However, variations of this reaction can be employed to couple terminal alkynes, leading to the formation of enynes. This reaction would further functionalize the alkyne moiety of this compound.

The following table summarizes the potential derivatization of this compound via these key cross-coupling reactions:

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Base | 1-(Aryl/Vinyl-ethynyl)-1-(propan-2-yl)cyclopropane |

| Suzuki (via boronate) | Aryl/Vinyl Halide | Pd catalyst, Base | 1-(Aryl/Vinyl-ethynyl)-1-(propan-2-yl)cyclopropane |

| Heck | Aryl/Vinyl Halide | Pd catalyst, Base | 1-(2-Aryl/Vinyl-ethenyl)-1-(propan-2-yl)cyclopropane |

Role in Multi-component Reactions and Cascade Processes

The dual reactivity of this compound, stemming from its strained ring and alkyne functionality, makes it an attractive component in multi-component reactions (MCRs) and cascade processes. These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation.

While specific examples involving this compound are not prevalent in the literature, its structural motifs suggest potential applications. For instance, the alkyne can participate as a "C2" component in Pauson-Khand reactions, a [2+2+1] cycloaddition with an alkene and carbon monoxide, to form cyclopentenones. The cyclopropyl group would remain as a substituent on the newly formed ring, introducing a strained motif into the product.

Furthermore, the strained cyclopropane ring itself can participate in cascade reactions. Under certain conditions, particularly with transition metal catalysts, the cyclopropane ring can undergo ring-opening, leading to the formation of a metallacyclobutane intermediate. This intermediate can then react with other components in the reaction mixture, leading to the formation of more complex cyclic or acyclic structures.

Strategies for Introducing Strained Rings into Molecules

The direct incorporation of the 1-(propan-2-yl)cyclopropyl group from this compound into larger molecules is a key synthetic strategy. The cross-coupling reactions discussed previously (Section 4.3.2) are the most direct methods for achieving this. By forming a new bond at the terminus of the ethynyl group, the entire cyclopropylalkyne fragment is appended to another molecule.

Conclusion and Future Directions

Summary of Key Synthetic Achievements and Mechanistic Insights

The synthesis of 1-alkynyl-1-alkylcyclopropanes, such as 1-Ethynyl-1-(propan-2-yl)cyclopropane, has been achieved through various methodologies, with metal-catalyzed reactions of alkenes with carbene precursors being a prominent approach. Rhodium(II)-catalyzed reactions, in particular, have demonstrated significant utility in the formation of substituted cyclopropanes. nih.govacs.org The generally accepted mechanism for these transformations involves the reaction of a diazo compound with the metal catalyst to form a metal carbene intermediate. wikipedia.org This electrophilic carbene then undergoes a concerted addition to the double bond of an alkene, leading to the formation of the cyclopropane (B1198618) ring. The stereochemistry of the resulting cyclopropane is often dictated by the geometry of the alkene and the steric and electronic nature of the catalyst's ligands. wikipedia.org

Table 1: Plausible Synthetic Routes to this compound

| Reaction Type | Reactants | Catalyst/Reagents | Key Mechanistic Feature |

| Rh(II)-Catalyzed Cyclopropanation | 3-Methyl-1-butene and a suitable 1-diazo-2-propyne derivative | Rh₂(OAc)₄ or other Rh(II) catalysts | Formation of a Rh(II)-carbene intermediate followed by concerted addition to the alkene. nih.govwikipedia.org |

| Simmons-Smith Reaction | 3-Methyl-1-butyne and Diiodomethane | Zn-Cu couple | Formation of a zinc carbenoid that adds to the alkyne. |

| Intramolecular C-H Activation | Aryl bromide or triflate precursors with gem-dialkyl groups | Palladium catalysts | 1,4-Pd shift mechanism leading to intramolecular coupling. nih.gov |

Mechanistic studies on analogous systems suggest that the transition state of the cyclopropanation reaction is highly ordered, influencing the diastereoselectivity of the product. researchgate.net For a molecule like this compound, the approach of the carbene to 3-methyl-1-butene would be influenced by the steric bulk of the isopropyl group, likely favoring the formation of a specific diastereomer. Computational studies on related systems have provided deeper insights into the electronic factors governing the reactivity and selectivity of such carbene transfer reactions. acs.orgsemanticscholar.org

Emerging Methodologies in Cyclopropane Chemistry

The field of cyclopropane synthesis is continually evolving, with several emerging methodologies showing promise for the efficient and selective construction of highly substituted cyclopropane rings. These novel approaches could offer alternative and potentially more sustainable routes to compounds like this compound.

Photochemical Synthesis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. psu.edu Photochemical methods can be employed for the generation of carbene intermediates from diazo compounds or other precursors under mild conditions. acs.orgnih.gov The use of photosensitizers allows for the generation of the reactive carbene species, which can then participate in cyclopropanation reactions. This approach avoids the need for stoichiometric metallic reagents and can often be performed at room temperature, offering a greener alternative to traditional methods. psu.edu

Electrochemical Synthesis: Electro-organic chemistry provides another avenue for the synthesis of cyclopropanes. iaea.orgacs.org Electrochemical methods can be used to generate reactive intermediates, such as radicals or carbanions, which can then undergo intramolecular cyclization to form the cyclopropane ring. acs.org These methods offer the advantage of being driven by electricity, a clean and tunable reagent, and can often be conducted under mild and controlled conditions. scispace.com Recent advancements have demonstrated the feasibility of electrochemical cyclopropanation, expanding the toolkit available to synthetic chemists. acs.org

Table 2: Comparison of Emerging Synthetic Methodologies

| Methodology | Advantages | Potential Challenges |

| Photochemical Synthesis | Mild reaction conditions, high selectivity, use of light as a traceless reagent. psu.eduacs.org | Substrate scope limitations, potential for side reactions. |

| Electrochemical Synthesis | Avoids harsh reagents, precise control over reaction conditions, scalability. iaea.orgacs.org | Requires specialized equipment, electrolyte and electrode selection can be critical. |

| Biocatalysis | High enantioselectivity, environmentally friendly, operates under mild conditions. rsc.org | Enzyme stability and substrate specificity can be limiting. |

Future Prospects for this compound Research

The unique combination of a strained cyclopropane ring and a reactive ethynyl (B1212043) group makes this compound a promising building block for various applications, particularly in the field of medicinal chemistry. The cyclopropane motif is a well-established pharmacophore that can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. nih.govbohrium.com

The future research directions for this compound are likely to focus on several key areas:

Development of Novel Synthetic Methods: Exploring and optimizing the emerging photochemical and electrochemical methods for the synthesis of this specific compound could lead to more efficient, scalable, and environmentally friendly production processes.

Medicinal Chemistry Applications: The incorporation of the this compound scaffold into known drug molecules or as a novel fragment in drug discovery campaigns could lead to the development of new therapeutic agents with improved properties. acs.org The rigid nature of the cyclopropane ring can be used to lock in specific conformations, which is often beneficial for target binding. tandfonline.com

Materials Science: The ethynyl group provides a handle for further functionalization through reactions such as click chemistry, making this compound a potential building block for the synthesis of novel polymers and materials with interesting electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethynyl-1-(propan-2-yl)cyclopropane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via alkynylation of 1-chloro-1-(propan-2-yl)cyclopropane using transition-metal catalysts (e.g., Pd/Cu systems). Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading significantly impact yield. For example, higher temperatures (≥80°C) improve reaction rates but may increase side products like dimerized alkynes. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the strained cyclopropane ring and ethynyl group?

- Methodological Answer :

- X-ray crystallography : Resolves the cyclopropane ring geometry and substituent spatial arrangement. Use SHELX software for refinement, leveraging its robustness in handling small-molecule data .

- NMR : H NMR detects ring strain via deshielded protons (δ 1.2–2.0 ppm for cyclopropane). The ethynyl proton appears as a singlet near δ 2.8–3.2 ppm. C NMR confirms the sp-hybridized carbon (δ 70–85 ppm) .

- IR : The ethynyl C≡C stretch is observed at ~2100–2260 cm⁻¹ .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in ring-opening reactions or cycloadditions?

- Methodological Answer : The ring’s 60° bond angles induce significant strain, making it prone to [2+1] cycloadditions with carbenes or [3+2] reactions with dipolarophiles. For example, under photolytic conditions, the cyclopropane ring may cleave to form conjugated dienes. Computational studies (e.g., DFT with OPLS-AA force fields) predict activation energies for these pathways, but experimental validation via kinetic analysis (e.g., Arrhenius plots) is critical to resolve discrepancies between theoretical and observed reactivity .

Q. What computational chemistry approaches are recommended to model the electronic structure and conformational dynamics of this cyclopropane derivative?

- Methodological Answer :

- Force Field Optimization : Use OPLS-AA parameters adjusted for cyclopropane’s unique geometry. Bond angles and dihedrals should be calibrated against quantum mechanics (QM) data to improve accuracy (e.g., hybrid QM/molecular mechanics methods) .

- DFT Calculations : B3LYP/6-31G* basis sets effectively model electron density distribution, predicting nucleophilic sites (e.g., ethynyl group) for functionalization .

Q. Are there reported contradictions in the literature regarding this compound’s biological activity, and how can researchers resolve such discrepancies?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurities (e.g., residual catalysts) or stereochemical variations. Strategies include:

- HPLC-Purity Checks : Ensure ≥95% purity before bioassays.

- Enantiomer Separation : Use chiral columns (e.g., Chiralpak AD-H) to isolate stereoisomers and test activity individually .

- Meta-Analysis : Cross-reference data across studies using platforms like PubChem to identify trends in structure-activity relationships .

Q. What strategies are employed to achieve enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer : Asymmetric cyclopropanation via Davies catalysts (e.g., Rh₂(S-DOSP)₄) enables enantioselective synthesis. Key factors:

- Chiral Ligands : BINAP or Salen ligands induce >90% enantiomeric excess (ee) in model reactions.

- Solvent Effects : Non-polar solvents (e.g., toluene) enhance stereoselectivity by reducing ligand dissociation .

Data Contradiction Analysis

Q. How do steric effects from the isopropyl group influence regioselectivity in functionalization reactions?

- Methodological Answer : The bulky isopropyl group directs electrophilic attacks (e.g., bromination) to the less hindered ethynyl terminus. Conflicting reports on regioselectivity may arise from solvent polarity—aprotic solvents favor ethynyl reactivity, while protic solvents stabilize carbocation intermediates at the cyclopropane ring. Kinetic isotopic labeling (e.g., deuterated substrates) can clarify mechanistic pathways .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.